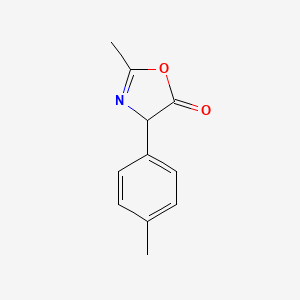
2-Methyl-4-(p-tolyl)oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(4H)-Oxazolone, 2-methyl-4-(4-methylphenyl)- is a heterocyclic organic compound that belongs to the oxazolone family. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of a methyl group at the 2-position and a 4-methylphenyl group at the 4-position makes it unique. Oxazolones are known for their diverse chemical reactivity and are used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolone, 2-methyl-4-(4-methylphenyl)- can be achieved through several methods. One common approach involves the cyclization of N-acyl amino acids. The reaction typically requires a dehydrating agent such as acetic anhydride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
5(4H)-Oxazolone, 2-methyl-4-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted oxazolones, amino alcohols, and various functionalized derivatives, depending on the reagents and conditions used.
Scientific Research Applications
5(4H)-Oxazolone, 2-methyl-4-(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5(4H)-Oxazolone, 2-methyl-4-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5(4H)-Oxazolone, 2-phenyl-4-methyl-
- 5(4H)-Oxazolone, 2-methyl-4-phenyl-
- 5(4H)-Oxazolone, 2-ethyl-4-(4-methylphenyl)-
Uniqueness
5(4H)-Oxazolone, 2-methyl-4-(4-methylphenyl)- is unique due to the specific positioning of the methyl and 4-methylphenyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-methyl-4-(4-methylphenyl)-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H11NO2/c1-7-3-5-9(6-4-7)10-11(13)14-8(2)12-10/h3-6,10H,1-2H3 |
InChI Key |
KGVJPQFGKCAUQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=O)OC(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B13950794.png)
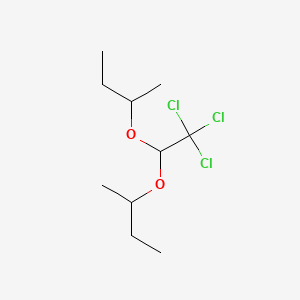
![(5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13950796.png)

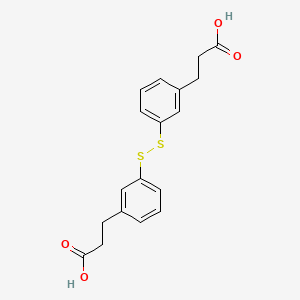
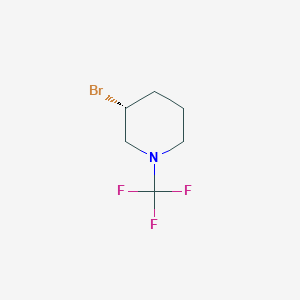
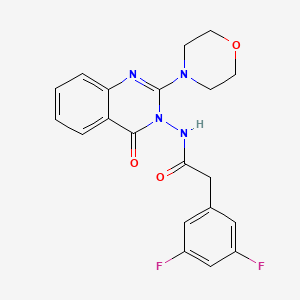


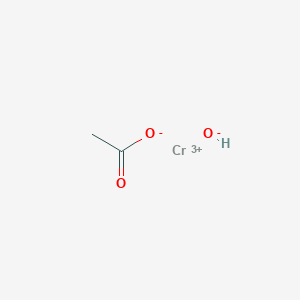
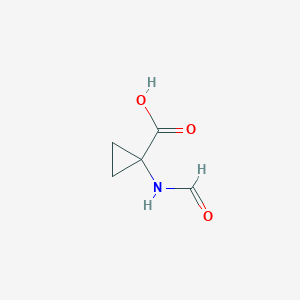
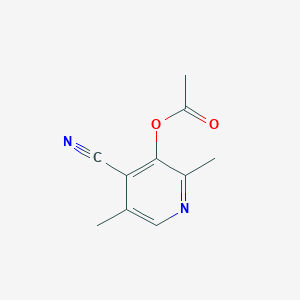
![2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid](/img/structure/B13950851.png)
